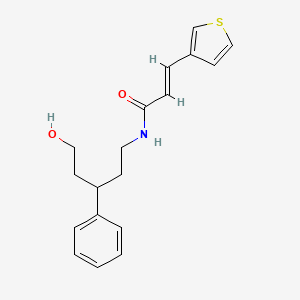

![molecular formula C18H20F6N2O5 B2503209 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate CAS No. 338395-39-4](/img/structure/B2503209.png)

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with primary amines and quinones, as seen in the formation of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones . Additionally, the synthesis of bis(carbamates) through 1,3-dipolar cycloaddition reactions is reported, which could be relevant to the synthesis of the compound . The sodium anion of an alcohol-derived benzoylcarbamate is used for intramolecular delivery of amino nitrogen to electrophilic carbon centers, which may be a method applicable to synthesizing the target compound .

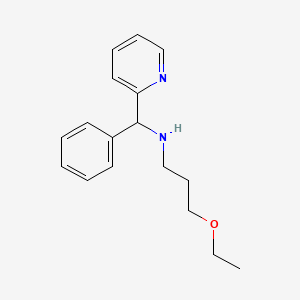

Molecular Structure Analysis

The molecular structure of benzoylcarbamate derivatives is influenced by the substituents on the nitrogen atom, as indicated by the absence of intramolecular hydrogen bonding in the solid-state structure of certain derivatives . This suggests that the molecular structure of "[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate" would also be affected by its specific substituents.

Chemical Reactions Analysis

The chemical reactions involving benzoylcarbamate derivatives include the formation of amino alcohols and amino sugars through cyclization . The electrochemical properties of related compounds show a proton-sensitive quasi-reversible redox couple, which could be indicative of the electrochemical behavior of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylcarbamate derivatives are determined by their molecular structure and the substituents present. The electrochemical analysis of related compounds reveals that the conjugation of the O C–C–N frame has a lesser contribution to the quasi-reversible cycle, but the cycle is affected by the variation of the substituents on the nitrogen atom . This implies that the physical and chemical properties of "this compound" would be similarly influenced by its unique structure and substituents.

Scientific Research Applications

Synthesis of α-trifluoromethyl α-amino acids Researchers developed a new route for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the versatility of partially fluorinated oxazoles in organic synthesis. This method demonstrates the potential of specific trifluoromethylated compounds in the synthesis of complex amino acids (Burger et al., 2006).

Novel Sulfonated Nanofiltration Membranes A study introduced novel sulfonated aromatic diamine monomers to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes showed improved water flux for dye treatment experiments without compromising dye rejection. This application highlights the role of chemical engineering in enhancing separation processes and water treatment technologies (Liu et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWVGOVUSFQQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)